molecular formula C14H14N4O5S B12929187 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)- CAS No. 126598-33-2

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12929187
CAS No.: 126598-33-2
M. Wt: 350.35 g/mol
InChI Key: CZOICBKNQOXQDJ-UHFFFAOYSA-N
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Description

Chemical Classification of Triazolothiadiazine Heterocycles

Triazolothiadiazines belong to the broader class of nitrogen- and sulfur-containing bicyclic heterocycles, comprising a nine-membered ring system with four carbon atoms, four nitrogen atoms, and one sulfur atom. The fusion of a five-membered 1,2,4-triazole ring with a six-membered 1,3,4-thiadiazine ring generates a rigid scaffold conducive to diverse electronic and steric modifications . The numbering system for these derivatives follows IUPAC conventions, with positional isomers distinguished by the connectivity of the triazole and thiadiazine rings. For instance, the [3,4-b] fusion indicates attachment of the triazole’s third and fourth positions to the thiadiazine’s first and second positions, respectively .

The introduction of substituents such as carboxylic acids and aryl groups at specific positions modulates physicochemical properties and biological activity. In the case of 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)-, the carboxylic acid at position 6 enhances hydrogen-bonding capacity, while the 3,4,5-trimethoxyphenyl group at position 3 contributes to π-π stacking interactions with biological targets. These structural features are critical for the compound’s role in medicinal chemistry, particularly in anticancer and antimicrobial applications .

Table 1: Key Structural Features of Triazolothiadiazine Derivatives

Position Functional Group Role in Bioactivity
3 3,4,5-Trimethoxyphenyl Enhances lipophilicity and target binding
6 Carboxylic acid Improves solubility and H-bonding
7 Hydrogen or alkyl group Modulates ring conformation

Historical Development of 3-(3,4,5-Trimethoxyphenyl)-Substituted Triazolothiadiazines

The synthesis of 3-(3,4,5-trimethoxyphenyl)-substituted triazolothiadiazines emerged from efforts to optimize the pharmacological profile of early triazolothiadiazine derivatives. Initial work by Foroughifar et al. demonstrated the utility of Schiff base intermediates in constructing the triazolothiadiazine core, where 4-amino-5-mercapto-1,2,4-triazoles reacted with benzaldehydes to form arylideneamino precursors . Subsequent cyclization with α-halocarbonyl compounds, such as ethyl bromoacetate, yielded the bicyclic system.

A breakthrough occurred with the incorporation of the 3,4,5-trimethoxyphenyl group, inspired by its prevalence in bioactive natural products like colchicine and combretastatin. Vaarla et al. pioneered the use of 3-(2-bromoacetyl)coumarins in cyclocondensation reactions with triazole-thiols, achieving derivatives with enhanced anticancer activity . This approach was adapted for trimethoxyphenyl substitution by substituting coumarin with 3,4,5-trimethoxybenzaldehyde-derived α-bromoacetophenones.

Table 2: Evolution of Synthetic Methods for 3-(3,4,5-Trimethoxyphenyl) Derivatives

Year Method Description Key Reagents Yield (%)
2010 Schiff base cyclization Ethyl bromoacetate, NaH 65–75
2015 Coumarin-thiadiazine hybrid synthesis 3-Bromoacetylcoumarin, EtOH 70–85
2020 Multicomponent condensation Phenacyl bromide, TEA, EtOH 80–90

Recent advances include metal-free protocols using dibenzoylacetylene (DBA) as a cyclizing agent, which streamlined the synthesis under ambient conditions while maintaining yields above 90% . X-ray crystallography confirmed the regiospecific incorporation of the trimethoxyphenyl group, with methoxy substituents adopting a planar conformation ideal for intercalation into DNA or enzyme binding pockets .

The structural elucidation of these derivatives relies heavily on spectroscopic techniques. Infrared spectroscopy identifies characteristic C-O-C vibrations (1240–1220 cm⁻¹) and N-H stretches (3390–3340 cm⁻¹), while ¹H NMR spectra display distinct aromatic multiplet signals (δ 6.3–7.8) and methoxy singlets (δ 3.7) . Mass spectrometry further validates molecular formulas through molecular ion peaks (M⁺) and fragmentation patterns consistent with loss of substituents like C₂H₅ or COCH₃ .

Properties

CAS No.

126598-33-2

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid

InChI

InChI=1S/C14H14N4O5S/c1-21-9-4-7(5-10(22-2)11(9)23-3)12-15-16-14-18(12)17-8(6-24-14)13(19)20/h4-5H,6H2,1-3H3,(H,19,20)

InChI Key

CZOICBKNQOXQDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Compound A (Molecular Formula: C₁₅H₁₆N₄O₅S) contains three reactive sites:

  • Triazolothiadiazine core : Enables electrophilic/nucleophilic substitutions at N-1 and C-6 positions.

  • Carboxylic acid group : Participates in acid-base reactions, esterifications, and amide couplings.

  • 3,4,5-Trimethoxyphenyl substituent : Provides steric bulk and electron-donating effects, influencing regioselectivity in substitution reactions .

2.1. Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization:

Reaction TypeReagents/ConditionsProductYieldReference
Esterification Ethanol, H₂SO₄ (reflux)Ethyl 6-carboxylate derivative85%
Amide Coupling T3P®/DIPEA, R-NH₂6-Carboxamide derivatives70–92%

For example, treatment with ethyl bromoacetate under microwave irradiation (3 min, 91–94% yield) produces ethoxy-substituted analogs .

2.2. Nucleophilic Substitution at the Thiadiazine Core

The sulfur atom in the thiadiazine ring facilitates nucleophilic attacks:

SubstrateNucleophileProductConditionsYield
Compound A Hydrazine6-Hydrazinyl derivativeEthanol, 80°C78%
Compound A Alkyl halides6-Alkylated analogsK₂CO₃, DMF65–80%

3.2. Hydrolysis and Decarboxylation

Controlled hydrolysis of ester derivatives (e.g., ethyl 6-carboxylate) using LiOH/H₂O yields Compound A with >90% purity .

Comparative Reactivity with Analogs

Compound A shows distinct reactivity compared to structurally similar triazolothiadiazines:

PropertyCompound A 6-Phenyl Analog3-Benzodioxol-5-yl Analog
Solubility Low in H₂O, high in DMSOModerate in DMSOLow in polar solvents
Reactivity with Br₂ Electrophilic substitution at C-7No reactionHalogenation at C-6
Biological Activity Anticancer (IC₅₀ = 9.1 µg/mL)AntimicrobialAnti-inflammatory

5.1. Carboxymethylation

The reaction mechanism involves:

  • Deprotonation of the triazole-thiol precursor.

  • Nucleophilic attack on ethyl bromoacetate.

  • Cyclization to form the thiadiazine ring .

5.2. Halogenation

Bromine selectively reacts at the C-7 position due to electron-rich aromatic regions:
Compound A+Br27-Bromo-Compound A\text{Compound A} + \text{Br}_2 \rightarrow 7\text{-Bromo-Compound A}
This reaction is catalyzed by Lewis acids (e.g., FeCl₃) .

Stability and Degradation

  • Thermal Stability : Decomposes at >250°C without melting.

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the thiadiazine ring, forming sulfonic acid derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazines exhibit significant anticancer properties. For instance, studies have shown that certain triazolo-thiadiazole derivatives can inhibit tumor proliferation and metastasis in vitro and in vivo. These compounds are being investigated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

3. Neuroprotective Effects
There is emerging evidence that triazolo-thiadiazine derivatives may offer neuroprotective benefits. They could potentially modulate pathways involved in neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

1. Pesticide Development
The structural characteristics of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid derivatives have been explored for their potential as novel pesticides. Their ability to target specific biological pathways in pests can lead to effective pest control solutions while minimizing environmental impact .

2. Plant Growth Regulation
Some studies suggest that these compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to stress conditions in plants by modulating hormonal pathways .

Material Science Applications

1. Synthesis of Novel Materials
The unique chemical structure allows for the synthesis of polymers and nanomaterials with specific properties. Research into the incorporation of triazolo-thiadiazine units into polymer matrices has shown promise for applications in electronics and photonics due to their electronic properties .

Case Studies

Case Study 1: Anticancer Activity
A study published in Der Pharma Chemica evaluated a series of triazolo-thiadiazole derivatives for their anticancer effects on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes. The exact mechanism of action may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol)
Target Compound (3,4,5-trimethoxyphenyl) 3,4,5-Trimethoxyphenyl Carboxylic acid C₁₇H₁₆N₄O₅S 396.40
3-(4-Chlorophenyl)-6-phenyl analogue 4-Chlorophenyl Phenyl C₁₆H₁₁ClN₄S 326.80
3-[2-(3,4,5-Trimethoxyphenyl)ethyl]-6-phenyl derivative 3,4,5-Trimethoxyphenethyl Phenyl C₂₂H₂₄N₄O₃S 432.52
6-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl) derivative 3,4,5-Trimethoxyphenyl 4-Bromophenyl C₂₁H₁₉BrN₄O₅S 519.37
3-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl) derivative 3,4-Dimethoxyphenyl 3,4,5-Trimethoxyphenyl C₂₁H₂₂N₄O₅S 442.49

Key Observations:

Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group enhances anticancer activity by improving membrane permeability and target binding .

Carboxylic Acid vs. Aryl Groups : The carboxylic acid moiety in the target compound improves aqueous solubility compared to phenyl or bromophenyl substituents in analogues .

Table 2: Pharmacological Profiles of Selected Analogues

Compound Class Substituents (Position 3) Substituents (Position 6) Key Biological Activities Potency (IC₅₀ or ED₅₀) Reference
Anticancer Agents 3,4,5-Trimethoxyphenyl Varied (aryl/heteroaryl) Inhibition of A549, MCF7, SKOV3 cancer cells 0.30–0.70 µM
Anti-inflammatory/Analgesic Agents 3,4,5-Trimethoxyphenethyl Phenyl COX-2 inhibition, reduced carrageenan-induced edema ED₅₀ = 25–50 mg/kg
Antimicrobial Derivatives Ethyl/4-Nitrophenyl Methyl/Chlorophenyl Moderate activity against E. coli and S. aureus MIC = 32–64 µg/mL
Antioxidant Compounds 3-Hydroxypropyl Aryl DPPH radical scavenging (60–80% at 100 µg/mL) EC₅₀ = 45–75 µg/mL

Highlights:

  • The target compound ’s 3,4,5-trimethoxyphenyl group is critical for anticancer activity , with IC₅₀ values surpassing etoposide in some analogues .
  • Bulky substituents (e.g., phenethyl at position 3) improve anti-inflammatory efficacy by enhancing steric interactions with COX-2 .
  • Hydrophilic groups (e.g., hydroxypropyl) correlate with antioxidant activity due to radical scavenging capabilities .

SAR Insights:

Position 3 :

  • Methoxy groups enhance DNA intercalation and topoisomerase inhibition in anticancer activity .
  • Bulky aryl groups improve COX-2 selectivity in anti-inflammatory agents .

Position 6 :

  • Carboxylic acid groups increase solubility but may reduce membrane permeability compared to hydrophobic substituents .
  • Halogenated aryl groups (e.g., bromophenyl) enhance antimicrobial activity via hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted thiols or hydrazine derivatives. For example, 4-amino-5-aryl-1,2,4-triazole-3-thiols are condensed with fenacyl bromides or carboxylic acid derivatives in the presence of KOH or POCl₃ to form the thiadiazine ring . Optimization includes varying solvents (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and stoichiometric ratios. Reaction progress is monitored via TLC, and yields are improved by isolating intermediates (e.g., acetylated pyrazole precursors) .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on:

  • 1H NMR : To verify proton environments (e.g., aromatic protons from the 3,4,5-trimethoxyphenyl group, triazole/thiadiazine ring protons) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid derivatives) .
  • Elemental Analysis : Quantitative confirmation of C, H, N, S composition .
  • HPLC : Purity assessment (>95% purity is standard for pharmacological studies) .

Q. What physicochemical properties are critical for evaluating drug-likeness?

  • Methodological Answer : Use computational tools like SwissADME to predict:

  • Lipophilicity (LogP): Critical for membrane permeability. Values >5 may indicate poor solubility .
  • Solubility : Aqueous solubility is determined experimentally via shake-flask methods or predicted via algorithms.
  • Pharmacokinetics : Assess absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and bioavailability .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action against fungal targets?

  • Methodological Answer : Docking studies (e.g., using AutoDock Vina) target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6). Key steps:

  • Protein Preparation : Remove water molecules, add hydrogens, and assign charges.
  • Ligand Preparation : Optimize the compound’s 3D structure and assign partial charges.
  • Docking Analysis : Focus on binding affinity (ΔG) and interactions (H-bonds with methoxy groups, hydrophobic contacts with aromatic residues). Validation includes comparison with known inhibitors (e.g., fluconazole) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. Address by:

  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antifungal MIC determination).
  • SAR Analysis : Compare substituent effects (e.g., replacing 3,4,5-trimethoxyphenyl with 4-fluorophenyl alters antibacterial activity ).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups enhance antifungal activity but reduce solubility) .

Q. How are antioxidant properties evaluated, and what structural features enhance activity?

  • Methodological Answer : Antioxidant assays include:

  • DPPH Radical Scavenging : Measure absorbance at 517 nm; IC₀ values <50 μM indicate high activity.
  • FRAP Assay : Quantify Fe³+ reduction to Fe²+; higher absorbance at 593 nm correlates with activity.
  • Key Features : Conjugated π-systems (e.g., triazole-thiadiazine core) and electron-donating groups (e.g., -OCH₃) enhance radical stabilization .

Experimental Design Challenges

Q. What are the challenges in synthesizing salts of the carboxylic acid derivative, and how are they addressed?

  • Methodological Answer : Salt formation (e.g., Na⁺, K⁺ salts) requires pH-controlled precipitation. Challenges include:

  • Low Yield : Optimize counterion concentration (e.g., 1:1 molar ratio of acid:base).
  • Hygroscopicity : Use anhydrous solvents (e.g., THF) and inert atmospheres.
  • Characterization : Confirm salt identity via XRD (e.g., monoclinic P crystal system) .

Q. How do substituents at the 3- and 6-positions influence biological activity?

  • Methodological Answer : Systematic SAR studies reveal:

  • 3-Position : Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) improve antifungal activity but may reduce solubility.
  • 6-Position : Electron-withdrawing groups (e.g., -Br, -Cl) enhance antibacterial activity via hydrophobic interactions .

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